N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCIYFVDKIBQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.
Structural Characteristics
The molecular formula of this compound is . The presence of multiple heteroatoms and functional groups enhances its reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.45 g/mol |
| Key Functional Groups | Cyclopentyl, Pyrazole, Pyridine, Thiophene |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating their activity and leading to a biological response. This interaction may involve hydrogen bonding and hydrophobic interactions facilitated by the compound's unique structural features.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance:
- Anticancer Activity : Compounds containing pyrazole and pyridine rings have been documented to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways.
- Antibacterial Properties : Some pyrazole-based compounds have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on pyrazolyl derivatives reported IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating significant anti-inflammatory potential .
- Another investigation highlighted the antibacterial efficacy of pyrazole-containing compounds, with minimum inhibitory concentrations (MICs) around 250 μg/mL against various bacterial strains .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds can be insightful:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A (Pyrazole derivative) | Anti-inflammatory | 0.044 |
| Compound B (Pyridine derivative) | Antibacterial | 250 μg/mL |
| This compound | Potentially diverse activities | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
